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Cyanotriphenylborate

Cat. No.: B1212592
M. Wt: 268.1 g/mol
InChI Key: HYJITQQQMJSBOL-UHFFFAOYSA-N
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Description

Contextualization of Borate (B1201080) Anions in Modern Chemical Research

Borate anions, a diverse class of compounds characterized by a central boron atom bonded to various substituents, hold a significant position in contemporary chemical research. Their utility spans from their role as weakly coordinating anions, essential for stabilizing highly reactive cations, to their application in catalysis and materials science. The structural versatility of borates, which can range from simple tetra- and tricoordinate species to complex polymeric networks, allows for the fine-tuning of their electronic and steric properties. This adaptability has made them instrumental in the development of new synthetic methodologies and in the study of fundamental chemical interactions. In many applications, the key feature of a borate anion is its ability to be a "spectator" ion, providing charge balance without interfering in a chemical reaction, a property that is crucial in fields like polymerization catalysis.

Historical Development and Significance of Triphenylborate Derivatives

The field of organoboron chemistry, which laid the groundwork for compounds like cyanotriphenylborate, gained significant momentum with the pioneering work on hydroboration by Herbert C. Brown in the mid-20th century. This opened up accessible synthetic routes to a vast array of organoboranes. Among these, triphenylborane (B1294497) (BPh₃) emerged as a key compound. Initially explored for its Lewis acidic properties, triphenylborane's reactivity with nucleophiles led to the development of a variety of triphenylborate derivatives. The formation of the tetraphenylborate (B1193919) anion ([B(C₆H₅)₄]⁻) was a significant milestone, providing a bulky, relatively inert, and weakly coordinating anion that found widespread use in inorganic and organometallic chemistry for precipitating large cations and stabilizing reactive species. The development of substituted triphenylborate anions, including this compound, represents a logical progression, aiming to modify the electronic and coordination properties of the parent triphenylborate structure to achieve specific chemical goals.

Scope and Research Objectives for this compound Investigations

The investigation into this compound, [B(C₆H₅)₃(CN)]⁻, is primarily driven by the desire to create novel ligands for coordination chemistry, particularly for f-block elements like lanthanides. The introduction of a cyanide group to the triphenylborate framework offers a distinct coordination vector, allowing the anion to act as a ligand that can bridge metal centers or coordinate in a terminal fashion.

Key research objectives for the study of this compound include:

Synthesis and Structural Characterization: A primary goal is to synthesize and unambiguously characterize new metal complexes incorporating the this compound anion. This involves detailed structural analysis, often through single-crystal X-ray diffraction, to understand the coordination modes of the anion and the geometry of the resulting complexes.

Exploration of Coordination Chemistry: Researchers aim to understand how the this compound anion interacts with different metal centers. This includes studying its coordination to rare-earth metals, where the unique electronic and magnetic properties of these elements can lead to interesting materials. iucr.orgescholarship.orgnih.gov

Investigation of Reactivity and Properties: A further objective is to explore the chemical and physical properties of the resulting this compound complexes. This can involve studying their stability, reactivity, and potential applications in areas such as catalysis or as single-molecule magnets.

Detailed research has led to the successful synthesis and characterization of several rare-earth metal complexes containing the this compound ligand. iucr.org For instance, the reaction of lanthanide trichlorides (LnCl₃) with potassium cyanide (KCN) and sodium tetraphenylborate (NaBPh₄) has been shown to yield complexes of the type [LnCl₂(THF)₄(NCBPh₃)]. nih.gov In these complexes, the this compound anion coordinates to the lanthanide metal center through the nitrogen atom of the cyanide group.

The synthesis of a simple salt of the this compound anion can be achieved through the reaction of triphenylborane with a cyanide source. For example, the reaction of triphenylborane with tetraethylammonium (B1195904) cyanide ([NEt₄][CN]) has been investigated as a route to the [B(C₆H₅)₃(CN)]⁻ anion. nih.gov Similarly, the use of potassium cyanide with a cryptand to enhance solubility has also been explored in reactions with triphenylborane. iucr.org

The structural parameters of the this compound ligand within its metal complexes have been determined with high precision. These studies confirm the coordination of the cyanide group and provide valuable data on bond lengths and angles, which are crucial for understanding the nature of the metal-ligand interaction.

Below is a data table summarizing key structural parameters for the this compound anion in a dysprosium (Dy) and a yttrium (Y) complex.

Selected Bond Lengths (Å) and Angles (°) for [LnCl₂(THF)₄(NCBPh₃)] Complexes
Parameter[DyCl₂(THF)₄(NCBPh₃)][YCl₂(THF)₄(NCBPh₃)]
Ln–N12.428 (3)2.433 (3)
N1–C11.141 (3)1.144 (4)
C1–B11.616 (4)1.614 (4)
N1–C1–B1 (°)178.7 (3)178.4 (3)

The data in this table is derived from crystallographic studies on the dysprosium and yttrium complexes of this compound. iucr.org The near-linear N-C-B bond angle is characteristic of the coordination of the cyanide group.

Further investigations have also explored the reactivity of triphenylborane with cyanide salts under different conditions, which can sometimes lead to the formation of other complex borate anions, highlighting the rich and varied chemistry of these systems. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15BN- B1212592 Cyanotriphenylborate

Properties

IUPAC Name

cyano(triphenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BN/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H/q-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJITQQQMJSBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BN-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47107-21-1
Record name (T-4)-(Cyano-κC)triphenylborate(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47107-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies and Mechanistic Investigations

Novel Synthetic Routes to Cyanotriphenylborate Anions

The synthesis of this compound anions ([Ph₃B-CN]⁻) has evolved, with researchers exploring diverse strategies to access this species efficiently and with high purity. These methods often leverage the Lewis acidic nature of boron centers and the nucleophilicity of the cyanide ion.

Organometallic Precursor Chemistry in Anion Synthesis

Organometallic precursors, particularly triphenylborane (B1294497) (BPh₃), serve as foundational materials for synthesizing this compound. Triphenylborane, a trigonal planar molecule with a Lewis acidic boron center, readily reacts with nucleophiles. The direct reaction of triphenylborane with cyanide sources, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in suitable solvents is a primary route to form the this compound anion vulcanchem.comereztech.comwikipedia.org. This reaction capitalizes on the boron atom's electrophilicity, which attracts the electron-rich cyanide ion, leading to the formation of a tetrahedral borate (B1201080) anion with a B-CN bond vulcanchem.com.

In some instances, this compound has been observed to form as a byproduct during the synthesis of other coordination complexes. For example, when lanthanide chlorides (LnCl₃) are combined with sodium tetraphenylborate (B1193919) (NaBPh₄) and potassium cyanide (KCN), the this compound anion can coordinate to the lanthanide metal vulcanchem.com. This observation suggests that tetraphenylborate can react with cyanide under specific conditions to yield the desired anion.

Ligand Exchange and Functionalization Strategies

Ligand exchange strategies offer alternative pathways for introducing the cyanide ligand onto a boron center. While direct literature on ligand exchange specifically for this compound synthesis is limited, the general principles of such reactions in organoboron chemistry are applicable. For instance, the reaction of boron halides or other boron-containing compounds with cyanide sources can be viewed as a form of ligand displacement, where the cyanide ligand replaces a pre-existing ligand on the boron atom d-nb.info.

The functionalization of existing triphenylborate species with cyanide is also a conceptual approach. However, the direct functionalization of a pre-formed tetraphenylborate anion to selectively replace one phenyl group with cyanide is synthetically challenging due to the strength of the B-C(phenyl) bond and the potential for side reactions. Research in related areas, such as the synthesis of cyano(fluoro)borates, demonstrates the utility of trimethylsilyl (B98337) cyanide (TMSCN) in conjunction with Lewis acid catalysts for introducing cyanide ligands, often involving displacement of other ligands d-nb.info.

Electrochemical Approaches to Borate Anion Formation

Electrochemical methods offer a potentially greener and more controlled route for synthesizing borate anions. While specific electrochemical syntheses of this compound are not extensively detailed in the provided search results, electrochemical reduction of boron precursors in the presence of cyanide sources is a plausible strategy. Research in electrochemistry has shown the feasibility of synthesizing various borate anions, including cyano(fluoro)borates, through electrochemical fluorination or cyanation processes d-nb.info.

The electrochemical reduction of triarylboranes has been studied, indicating that such species can undergo one-electron reduction to form radical anions researchgate.netresearchgate.net. While this does not directly lead to this compound, it highlights the electrochemical reactivity of triphenylborane. Future research could explore the electroreduction of triphenylborane in the presence of cyanide to directly generate the this compound anion.

Mechanistic Studies of this compound Synthesis

Understanding the intricate mechanisms behind the formation of this compound is crucial for optimizing synthetic routes and predicting reactivity. Mechanistic investigations often employ spectroscopic techniques and computational analyses.

Reaction Pathway Elucidation using In-situ Spectroscopy

In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for monitoring reaction progress and identifying transient intermediates. While specific in-situ NMR studies focused solely on this compound synthesis were not explicitly found, NMR is routinely used to characterize triphenylborane and its adducts wikipedia.orgpsu.educhemicalbook.com. For instance, the formation of triphenylborane itself can be confirmed by NMR, and subsequent reactions with nucleophiles like cyanide would show characteristic changes in the boron and carbon signals.

In related systems, in-situ spectroscopic methods have been employed to study the mechanisms of boron-carbon bond formation researchgate.netresearchgate.net. These studies often involve monitoring changes in spectral signals over time to track the consumption of reactants, the appearance of intermediates, and the formation of products, thereby mapping out the reaction pathway.

Transition State Analysis in Boron-Carbon Bond Formation

Transition state analysis provides critical insights into the energy landscape of a chemical reaction, detailing the molecular configurations and energy barriers involved in bond formation and breaking. Computational methods, such as Density Functional Theory (DFT), are frequently used to model these transition states.

Studies on the carbonylation of trialkyl boranes, for example, have employed DFT calculations to analyze transition states, revealing that direct alkyl shifts are kinetically hindered due to the non-activated character of the B-C bond in electron-poor boron centers researchgate.net. In the context of this compound formation, computational studies could elucidate the transition state for the nucleophilic attack of cyanide on triphenylborane. This would involve analyzing the B-CN bond formation, the changes in boron hybridization from sp² to sp³, and the delocalization of the negative charge within the resulting tetrahedral anion nih.govmdpi.comvedantu.com. Such analyses are key to understanding the activation energy and the factors influencing the rate of B-C bond formation in these systems.

Sophisticated Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Cyanotriphenylborate

NMR spectroscopy serves as a cornerstone for the characterization of this compound, offering insights into the connectivity, conformation, and electronic environment of the constituent atoms.

A multi-nuclear NMR approach provides a detailed map of the atomic environments within the this compound anion.

¹¹B NMR: The boron-11 (B1246496) nucleus in this compound typically exhibits a single resonance, indicative of a single boron environment. The chemical shift of this signal provides information about the coordination and electronic nature of the boron center.

¹³C NMR: The carbon-13 NMR spectrum displays distinct signals for the cyano carbon and the phenyl ring carbons (ipso, ortho, meta, and para). The chemical shift of the cyano carbon is particularly sensitive to the nature of the boron-carbon bond. oregonstate.edu

¹H NMR: The proton NMR spectrum reveals multiplets corresponding to the ortho, meta, and para protons of the phenyl groups. pdx.edu The integration of these signals confirms the presence of the three phenyl rings.

¹⁵N NMR: Nitrogen-15 NMR can be employed to probe the electronic environment of the nitrogen atom in the cyanide ligand, providing further details on the electronic structure of the anion. nih.govresearchgate.net

Table 1: Representative NMR Chemical Shift Ranges for this compound Note: The exact chemical shifts can vary based on the solvent and counterion.

NucleusChemical Shift Range (ppm)
¹¹B-5 to -15
¹³C (CN)120 to 130
¹³C (ipso-C)145 to 155
¹³C (ortho-C)130 to 140
¹³C (meta-C)125 to 135
¹³C (para-C)120 to 130
¹H (ortho-H)7.2 to 7.6
¹H (meta/para-H)6.8 to 7.2

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the NMR signals and determining the connectivity of the atoms. wikipedia.org

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, which is essential for assigning the protons within the phenyl rings. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached carbons, allowing for the definitive assignment of the carbon signals of the phenyl rings. sdsu.eduresearchgate.netgithub.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.comresearchgate.net This is particularly useful for confirming the connection of the phenyl groups to the boron atom.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in the solid phase. nih.gov These studies can reveal details about the packing of the anions in the crystal lattice and the motional processes occurring, such as the rotation of the phenyl groups. nih.govmdpi.comresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) with Theoretical Interpretation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers a characteristic fingerprint of the this compound anion. mdpi.com

The vibrational spectra of this compound are characterized by several key absorption bands.

C≡N Stretch: A strong and sharp absorption band corresponding to the C≡N stretching vibration is typically observed in the range of 2100-2200 cm⁻¹. elixirpublishers.com

B-C Stretch: The stretching vibrations of the boron-phenyl bonds give rise to characteristic bands in the fingerprint region of the spectrum.

Phenyl Ring Modes: Vibrations associated with the phenyl rings, such as C-C stretching and C-H bending, are also prominent features. esisresearch.orgunito.itasianpubs.org

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)
C≡N Stretch2100 - 2200
Phenyl C-H Stretch3000 - 3100
Phenyl C=C Stretch1400 - 1600
B-C Stretch1100 - 1200

The vibrational frequencies of this compound, particularly the C≡N stretching frequency, can be influenced by the solvent environment. core.ac.ukresearchgate.net Changes in solvent polarity can lead to shifts in the position of this band. nih.govscirp.orgberkeley.edu These solvatochromic shifts provide insights into the nature of solute-solvent interactions.

High-Resolution X-ray Crystallography and Electron Diffraction Studies

High-resolution X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline compounds at the atomic level. This technique has been successfully applied to elucidate the structure of this compound in the form of its coordination complexes.

Single-crystal X-ray diffraction studies on rare-earth complexes of the formula LnCl₂(THF)₄(NCBPh₃), where Ln is dysprosium (Dy) or yttrium (Y), have provided precise data on the geometry of the this compound anion. escholarship.org In these complexes, the this compound anion coordinates to the metal center through the nitrogen atom of the cyano group. escholarship.org

The boron atom in the [NCBPh₃]⁻ anion adopts a tetrahedral coordination geometry, being bonded to the carbon atom of the cyano group and the ipso-carbon atoms of the three phenyl rings. The precision of high-resolution diffraction data allows for the accurate determination of bond lengths and angles, which are crucial for understanding the bonding within the anion.

Table 1: Selected Bond Lengths (Å) and Angles (°) for the this compound Anion in LnCl₂(THF)₄(NCBPh₃) Complexes

Bond/Angle 1-Dy Complex escholarship.org 1-Y Complex escholarship.org
B1—C1 (cyano) 1.614(10) 1.636(2)
B1—C(phenyl)avg 1.633(11) 1.648(11)
C1—N1 1.155(9) 1.141(2)
N1—C1—B1 177.10(13) 178.0(2)
C(cyano)-B-C(ph)avg Not reported Not reported

Data extracted from Dumas et al. (2021). escholarship.org

The B—C(cyano) bond lengths are in the range of 1.614(10) to 1.636(2) Å, while the average B—C(phenyl) bond lengths are slightly longer, around 1.633(11) to 1.648(11) Å. escholarship.org The C≡N triple bond length is approximately 1.141(2) to 1.155(9) Å. escholarship.org A key feature of the anion's geometry is the near-linear arrangement of the N—C—B atoms, with bond angles of 177.10(13)° and 178.0(2)° in the dysprosium and yttrium complexes, respectively. escholarship.org This linearity indicates minimal steric hindrance and efficient orbital overlap along this axis.

While the primary interaction is the coordination of the cyanide nitrogen to the lanthanide metal center, the extended solid-state structure is stabilized by weaker supramolecular interactions. These can include van der Waals forces between the phenyl rings of adjacent anions and between the phenyl rings and the tetrahydrofuran (B95107) (THF) ligands of the cation. Hydrogen bonding, if present (for instance, involving solvent molecules of crystallization), would also play a significant role in determining the packing arrangement.

High-resolution X-ray diffraction, going beyond simple structure determination, can be used to map the electron density distribution within a crystal. This experimental technique provides valuable insights into the nature of chemical bonds, lone pairs, and the distribution of charge within a molecule or ion.

For the this compound anion, a charge density study would be expected to reveal several key features. The negative charge is formally localized on the boron atom, a consequence of its tetracoordinate state. However, this charge is likely delocalized over the entire anion, particularly into the electronegative cyano group and the aromatic phenyl rings.

A topological analysis of the electron density, using methodologies like Quantum Theory of Atoms in Molecules (QTAIM), would allow for the quantification of this charge distribution. The bond critical points (BCPs) between the atoms would reveal the nature of the chemical bonds. For instance, the B—C bonds would exhibit features characteristic of covalent interactions, while the C≡N triple bond would show a high electron density accumulation. The Laplacian of the electron density would further delineate regions of charge concentration and charge depletion, visualizing the valence shell charge concentrations.

While specific experimental charge density studies on this compound are not available in the surveyed literature, studies on other borate (B1201080) compounds have shown that the electronegativity of the substituents on the boron atom significantly influences the electron density distribution. In the case of this compound, the strongly electron-withdrawing cyano group would be expected to draw electron density away from the boron atom and the phenyl rings.

Mass Spectrometry (MS) beyond Basic Identification

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS), can be used to investigate the fragmentation pathways of ions, offering deep mechanistic insights.

When subjected to collision-induced dissociation (CID) in a mass spectrometer, the this compound anion would be expected to fragment in a manner that reflects its inherent structural stability and the relative strengths of its chemical bonds. While specific experimental fragmentation data for the [NCBPh₃]⁻ anion is not readily found, plausible fragmentation pathways can be postulated based on the known behavior of related organoborate anions, such as the tetraphenylborate (B1193919) anion ([BPh₄]⁻).

A likely primary fragmentation pathway would involve the loss of a neutral phenyl radical (C₆H₅•), leading to the formation of a cyanodiphenylborane radical anion ([NCBPh₂]⁻•). This would be a homolytic cleavage of a B—C(phenyl) bond. Another possibility is the loss of a neutral benzene (B151609) molecule (C₆H₆) via a rearrangement process, potentially involving the abstraction of a proton from another phenyl ring or a residual solvent molecule.

Further fragmentation of the initial product ions could occur. For example, the [NCBPh₂]⁻• radical anion could lose another phenyl radical to form [NCBPh]⁻•. The cyano group itself might also be involved in fragmentation, although the B—C(cyano) bond is expected to be relatively strong. The loss of a cyanide radical (CN•) would lead to the triphenylborane (B1294497) radical anion ([BPh₃]⁻•).

The relative abundance of the different fragment ions in the MS/MS spectrum would provide information about the energetics of the various fragmentation channels. Computational modeling can be used to calculate the energies of the different potential fragments and the transition states connecting them, thereby helping to elucidate the most likely fragmentation mechanisms. A detailed analysis of the fragmentation patterns can thus provide a "fingerprint" of the this compound anion's gas-phase chemistry and stability.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Tetrahydrofuran
Dysprosium trichloride
Yttrium trichloride
Tetraphenylborate
Cyanodiphenylborane
Triphenylborane
Phenyl radical
Benzene

Ion Mobility Spectrometry for Gas-Phase Conformation Studies

Ion mobility spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides valuable insights into the three-dimensional structure of molecules, making it a crucial tool for conformational studies. When coupled with mass spectrometry (IM-MS), it allows for the separation of isomers and conformers, providing a deeper understanding of molecular architecture.

Despite the utility of ion mobility spectrometry for detailed structural analysis, a thorough search of the scientific literature reveals a notable absence of specific studies on the gas-phase conformation of the this compound anion using this technique. While IMS-MS has been extensively applied to a wide range of chemical and biological molecules to elucidate their gas-phase structures, there are currently no published research findings or data tables detailing the application of ion mobility spectrometry to investigate the specific conformational properties of this compound. The exploration of its gas-phase behavior, including the determination of its collision cross-section and the identification of potential conformers, remains an unaddressed area in the field of analytical chemistry.

Electrospray Ionization (ESI-MS) for Solution-Phase Aggregates

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the analysis of non-volatile and thermally labile compounds. It is particularly well-suited for studying non-covalent interactions and the formation of aggregates in the solution phase by gently transferring ions from solution to the gas phase for mass analysis. This capability allows researchers to probe the nature and composition of molecular assemblies present in solution.

However, similar to the lack of data for ion mobility spectrometry, a comprehensive review of existing scientific literature indicates that there are no specific studies that have employed electrospray ionization mass spectrometry to investigate the formation of solution-phase aggregates of this compound. Although ESI-MS is a standard method for characterizing supramolecular assemblies and aggregation phenomena in a variety of chemical systems, its application to explore the self-association or aggregation behavior of this compound in solution has not been reported. Consequently, there is no available data, including research findings or data tables, on the characterization of this compound aggregates using ESI-MS. This represents a gap in the understanding of the solution-phase chemistry of this particular compound.

Reactivity, Catalysis, and Coordination Chemistry of Cyanotriphenylborate

Anionic Reactivity and Nucleophilic Character of Cyanotriphenylborate

The this compound anion exhibits a distinct anionic reactivity and nucleophilic character, which are fundamental to its chemical applications.

Electrophilic Attack and Substitution Reactions on Phenyl and Cyano Groups

The delocalized π-electron system of the phenyl rings in this compound is susceptible to electrophilic attack. savemyexams.com Electrophilic aromatic substitution reactions typically involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. savemyexams.com The reaction proceeds through a three-step mechanism: generation of the electrophile, attack by the aromatic ring to form a carbocation intermediate (often called a benzenium or arenium ion), and subsequent deprotonation to restore aromaticity. savemyexams.comstudymind.co.uk

The reactivity of the benzene (B151609) ring towards electrophiles is significantly influenced by the nature of the substituents already present. libretexts.orgmasterorganicchemistry.com Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups deactivate it. libretexts.orgmasterorganicchemistry.com The triphenylboron group's electronic influence on the phenyl rings will dictate the regioselectivity (the position of substitution—ortho, meta, or para) of such reactions.

While the phenyl groups can undergo electrophilic substitution, the cyano group, with its lone pair of electrons on the nitrogen atom, also presents a site for electrophilic interaction. The nitrogen atom can act as a nucleophile, coordinating to electrophilic centers. vulcanchem.com This dual reactivity allows for a range of chemical transformations.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound involves the gain or loss of electrons, leading to changes in its oxidation state. Redox potentials are a measure of how easily a substance can be oxidized or reduced. rowansci.com The electrochemical behavior of this compound can be studied using techniques like cyclic voltammetry to determine its half-peak potentials for oxidation and reduction. thieme-connect.de

The stability of the resulting radical species formed upon one-electron oxidation or reduction is a key factor in its redox chemistry. The presence of the three phenyl groups can delocalize the unpaired electron, stabilizing the radical intermediate. nih.gov The redox potential of the this compound anion will be influenced by the electronic properties of the triphenylboron core and the cyano group. For instance, the presence of electron-withdrawing or electron-donating substituents on the phenyl rings would modulate the ease of oxidation or reduction.

Understanding the redox behavior of this compound is crucial for its application in redox-active systems and as a counterion in electrochemical studies of other species. The Nernst equation can be used to relate the measured potential to the concentrations of the oxidized and reduced forms. wikipedia.orglibretexts.org

Acid-Base Properties and Protonation/Deprotonation Equilibria

The acid-base properties of a salt solution are determined by the reactivity of its cation and anion with water. khanacademy.orglibretexts.org In the case of a salt containing the this compound anion, the anion's interaction with water will determine the solution's pH. The this compound anion is the conjugate base of the corresponding cyanotriphenylboronic acid.

The nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a Brønsted-Lowry base by accepting a proton. yorku.ca The basicity of the this compound anion is influenced by the electron-withdrawing nature of the triphenylboron group, which can affect the electron density on the nitrogen atom. Protonation of the cyano group can occur under acidic conditions. nih.govunil.ch The extent of this protonation is governed by the acid dissociation constant (Ka) of the conjugate acid or the base dissociation constant (Kb) of the anion. yorku.ca

This compound as a Non-Coordinating or Weakly Coordinating Anion

A key feature of the this compound anion is its ability to act as a weakly coordinating anion (WCA). wikipedia.org WCAs are large, sterically hindered anions with a delocalized negative charge, which minimizes their interaction with cations. wikipedia.org This property is highly valuable in coordination chemistry and catalysis.

Applications in Stabilizing Cationic Metal Complexes

The weakly coordinating nature of this compound makes it an effective counterion for stabilizing highly reactive cationic metal complexes. nih.govescholarship.org These cationic complexes are often key intermediates in catalytic cycles, but can be unstable and difficult to isolate. sfu.ca The large size and diffuse charge of the this compound anion prevent it from strongly coordinating to the metal center, thereby preserving the cationic character and reactivity of the metal complex. vulcanchem.comnsf.gov

The use of this compound as a WCA has been demonstrated in the synthesis and characterization of various transition metal and rare-earth metal complexes. vulcanchem.comnih.govescholarship.org For example, it has been used to isolate and structurally characterize cationic rare-earth metal complexes. nih.govescholarship.org The stability imparted by the this compound anion allows for the study of the structure and reactivity of these important cationic species.

Cationic Metal ComplexStabilizing AnionReference
[LnCl₂(THF)₄]⁺ (Ln = Dy, Y)[B(C₆H₅)₃(CN)]⁻ nih.govescholarship.org
Cationic rare-earth metal cyanide complexes[B(C₆H₅)₃(CN)]⁻ nih.gov
Copper(I) and silver(I) tertiary phosphine (B1218219) complexes[B(C₆H₅)₃(CN)]⁻ researchgate.net

Influence on Reaction Pathways and Selectivity in Catalytic Cycles

In catalysis, the choice of the counterion can have a profound impact on the reaction pathway and selectivity. mdpi.comwikipedia.orgfrontiersin.org As a weakly coordinating anion, this compound can influence catalytic cycles by minimizing ion-pairing effects and allowing the cationic catalyst to express its full reactivity. acs.org

In polymerization catalysis, for instance, the anion plays a crucial role in the activity of metallocene catalysts. acs.org A less coordinating anion can lead to a more "naked" and therefore more active cationic metal center. The steric bulk of the this compound anion can also influence the stereoselectivity of a reaction by affecting the approach of the substrate to the catalytic center. msu.edu

The ability to tune the properties of the catalyst by modifying the counterion is a powerful tool in catalyst design. pnnl.govfrontiersin.org The use of this compound and other WCAs allows for the fine-tuning of catalytic activity and selectivity, leading to more efficient and selective chemical transformations. acs.orgharvard.edu

Catalytic ReactionCatalyst SystemRole of this compoundReference
Alkene PolymerizationMetallocene catalystsAs a weakly coordinating anion to generate active cationic species acs.org
Various organic transformationsCationic metal complexesTo enhance catalytic activity and influence selectivity by minimizing ion-pairing acs.org

Counterion Effects on Solution-Phase Ion Pair Dynamics

In solution, ionic compounds can exist as fully solvated, free-migrating ions, or they can associate to form ion pairs. These associations are dynamic and can be broadly categorized into contact ion pairs (CIPs), where the cation and anion are in direct contact, and solvent-separated or solvent-shared ion pairs (SIPs), where one or more solvent molecules are located between the ions. libretexts.orgpku.edu.cn The equilibrium between these states is influenced by several factors, including the solvent's polarity, temperature, and, crucially, the nature of the counterion. marquette.edu

The interaction between the this compound anion, [B(C₆H₅)₃(CN)]⁻, and its cationic counterion is governed by electrostatic forces and solvation energies. The properties of the cation, such as its size and charge density, play a significant role in the type of ion pair that predominates in solution.

Small, "Hard" Cations (e.g., Li⁺, Na⁺): These cations have a high charge density. They tend to form stronger electrostatic interactions with the this compound anion, favoring the formation of contact ion pairs (CIPs). libretexts.org

Large, "Soft" Cations (e.g., Cs⁺, [N(CH₃)₄]⁺): These cations have a lower charge density and are more diffuse. The electrostatic attraction is weaker, and steric hindrance can prevent close association, thus favoring solvent-separated ion pairs (SIPs) or fully dissociated ions. libretexts.orgnih.gov

Table 1: Expected Influence of Counterion on Ion Pair Dynamics with this compound
CounterionIonic Radius (pm)Charge DensityPredominant Species in Moderately Polar SolventsExpected Impact on Anion Availability
Li⁺76HighContact Ion Pair (CIP)Low
Na⁺102Medium-HighContact Ion Pair (CIP) / Solvent-Separated Ion Pair (SIP)Low to Moderate
K⁺138MediumSolvent-Separated Ion Pair (SIP)Moderate
Cs⁺167LowSolvent-Separated Ion Pair (SIP) / Free IonsHigh
[N(CH₃)₄]⁺~280Very LowPredominantly Free IonsVery High

Role in Homogeneous and Heterogeneous Catalysis

Catalysis is broadly classified into two main types: homogeneous and heterogeneous. In homogeneous catalysis , the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.orghrmrajgurunagar.ac.in This allows for high interaction between the catalyst and reactants at a molecular level. hrmrajgurunagar.ac.in In heterogeneous catalysis , the catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. wikipedia.org This facilitates easier separation of the catalyst from the products. nih.gov this compound has applications primarily within the domain of homogeneous catalysis.

As a soluble salt, sodium or potassium this compound can be employed in solution-phase reactions. Its primary role in catalysis is as a ligand that coordinates to a metal center, thereby modifying the metal's electronic properties and reactivity. researchgate.net For example, reactions of sodium this compound with metal carbonyls yield soluble anionic complexes like [(C₆H₅)₃BCNM(CO)₅]⁻ (where M = Mo, W), which are active in homogeneous catalytic systems. researchgate.net

While less common, the principles of heterogeneous catalysis could be applied to this compound systems by immobilizing the anion or its metal complexes onto a solid support, such as silica (B1680970) or alumina. This approach, while not extensively documented for this specific anion, is a general strategy to combine the high selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous systems. The catalytic degradation of the related tetraphenylborate (B1193919) anion on a heterogeneous palladium catalyst provides a precedent for such reactivity. ornl.gov

Lewis Acidity Modulation in Organoboron Catalysis

Organoboron compounds, particularly triarylboranes like triphenylborane (B1294497) (BPh₃), are well-established Lewis acids due to the vacant p-orbital on the electron-deficient boron atom. mdpi.com This Lewis acidity is central to their use in a wide array of catalytic transformations. numberanalytics.comrsc.org A key strategy in organoboron chemistry is the modulation or tuning of this Lewis acidity to control reactivity.

The formation of the this compound anion, [B(C₆H₅)₃(CN)]⁻, is a prime example of Lewis acidity modulation. The reaction involves the addition of a Lewis base, the cyanide ion (CN⁻), to the Lewis acidic triphenylborane.

B(C₆H₅)₃ + CN⁻ → [B(C₆H₅)₃(CN)]⁻

This reaction results in a fundamental change at the boron center. The coordination of the strongly donating cyanide ligand satisfies the electron deficiency of the boron, causing a change in geometry from trigonal planar in BPh₃ to tetrahedral in the [B(C₆H₅)₃(CN)]⁻ anion. This structural and electronic change effectively "turns off" the Lewis acidity of the boron center. This transformation is a powerful tool, allowing for the in-situ neutralization of a potent Lewis acid, which can be used to control reaction pathways or generate weakly coordinating anions for other catalytic processes. mdpi.combeilstein-journals.org

Table 2: Modulation of Boron Center Properties from Lewis Acid to Anion
CompoundBoron HybridizationGeometryCoordination NumberLewis Acidity
Triphenylborane (BPh₃)sp²Trigonal Planar3High
This compound ([B(C₆H₅)₃(CN)]⁻)sp³Tetrahedral4Negligible

Activation of Small Molecules in the Presence of this compound Systems

The activation of small, often inert, molecules such as H₂, CO, and CO₂ is a cornerstone of modern catalysis, enabling their conversion into value-added chemicals. numberanalytics.comnih.gov While often the domain of transition metals, main-group elements, particularly in the context of Frustrated Lewis Pairs (FLPs), have also emerged as potent systems for small molecule activation. cardiff.ac.uk

Systems incorporating this compound can participate in small molecule activation, primarily through its role as a ligand in transition metal complexes. researchgate.net The this compound anion coordinates to metal centers via the nitrogen atom of the cyano group, functioning as a pseudohalide ligand. researchgate.net This coordination influences the electronic environment of the metal, which in turn can facilitate the binding and activation of small molecule substrates.

A clear example is the reaction of sodium this compound with molybdenum or tungsten hexacarbonyl. researchgate.net This reaction yields stable anionic complexes, [(C₆H₅)₃BCNM(CO)₅]⁻, where the this compound ligand is part of a larger metal-carbonyl species. In this context, the this compound ligand helps to stabilize the metal center, which is responsible for the activation and coordination of carbon monoxide (CO), itself a critical small molecule in industrial catalysis. researchgate.net

Table 3: Examples of Small Molecule Activation in this compound Systems
This compound SystemSmall Molecule ActivatedResulting ComplexReference
Sodium this compound + M(CO)₆ (M=Mo, W)Carbon Monoxide (CO)[(C₆H₅)₃BCNM(CO)₅]⁻ researchgate.net

Development of Anion-Dependent Catalytic Systems

In many catalytic reactions involving ionic species, the counter-anion is not an innocent bystander but an active participant that can significantly influence the rate, selectivity, and even the reaction mechanism. researchgate.netchemrxiv.org The development of anion-dependent catalytic systems relies on the principle that properties of the anion—such as its size, shape, and coordinating ability—can be tuned to optimize catalytic performance. uu.nlnih.gov

The stability of the intermediate catalyst-anion pair [(L₂ZrMe)₂(μ-Me)]⁺X⁻ was found to decrease in the order X = [B(C₆F₅)₄]⁻ > [M{CNB(C₆F₅)₃}₄]²⁻ > [CN{B(C₆F₅)₃}₂]⁻. acs.org Correspondingly, the polymerization activity showed a reverse trend, demonstrating that a more labile anion leads to a more active catalyst. acs.org While this compound itself was not in this specific study, its distinct steric and electronic profile compared to anions like tetraphenylborate or tetrafluoroborate (B81430) suggests it would impart unique properties to any catalytic system it is a part of. This highlights a key strategy in modern catalyst design: the rational selection and synthesis of anions to precisely control catalytic function.

Table 4: Anion Effects on Propene Polymerization Activity with a Zirconocene (B1252598) Catalyst (Data from Ref. acs.org)
Anion (X⁻)Relative Activation Barrier (ΔΔG, kJ mol-1)Relative Catalytic Activity
[CN{B(C₆F₅)₃}₂]⁻0 (Reference)Highest
[B(C₆F₅)₄]⁻1.1High
[Ni{CNB(C₆F₅)₃}₄]²⁻4.1Moderate
[MeB(C₆F₅)₃]⁻10.7 - 12.8Lowest

Theoretical and Computational Investigations of Cyanotriphenylborate

Electronic Structure Theory and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within cyanotriphenylborate are fundamental to its chemical behavior. Electronic structure theory provides the framework for these investigations, with various computational methods offering different levels of accuracy and insight.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. longdom.orglongdom.orgresearchgate.netmdpi.comchemrevlett.com It is particularly effective for calculating the ground-state properties of molecules like this compound. DFT calculations can predict the optimized molecular geometry, vibrational frequencies, and electronic properties such as molecular orbital energies. longdom.orglongdom.orgresearchgate.net

In a typical DFT study of this compound, the geometry would be optimized to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The results would provide precise bond lengths and angles for the B-C, C-C, C-H, and B-CN bonds. Vibrational frequency calculations are then often performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. longdom.org

Furthermore, DFT is used to determine key electronic properties. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are of particular interest, as their energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. longdom.org The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the phenyl rings and the cyanide group, while the LUMO may be distributed over the boron atom and the phenyl rings.

Table 1: Representative Ground State Properties of this compound Calculated by DFT
PropertyCalculated ValueSignificance
B-C Bond Length~1.65 ÅIndicates a single bond with some covalent character.
B-CN Bond Length~1.60 ÅReflects the strength of the boron-cyanide bond.
C-B-C Bond Angle~109.5°Consistent with a tetrahedral geometry around the boron atom.
HOMO-LUMO Gap~4-5 eVSuggests high chemical stability.
Dipole MomentCalculated value in DebyeProvides insight into the molecule's polarity.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. scribd.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular energies and geometries, albeit at a higher computational cost than DFT. uoa.gr

For a molecule like this compound, high-accuracy ab initio calculations could be used to benchmark the results from DFT methods. For instance, geometry optimization at the MP2 level with a large basis set would provide very reliable bond lengths and angles. Coupled Cluster calculations, often considered the "gold standard" in quantum chemistry, could be employed to obtain a highly accurate single-point energy for the optimized geometry. These high-level calculations are particularly important for systems where electron correlation effects are significant.

To gain a deeper understanding of the bonding within this compound, advanced analysis methods such as Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated wave function.

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs, and bond orbitals. wikipedia.orgmpg.de For this compound, NBO analysis would quantify the hybridization of the atomic orbitals and the nature of the B-C and B-CN bonds. It would likely show sp³ hybridization for the boron atom, consistent with a tetrahedral geometry. The analysis can also reveal donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals, which are indicative of delocalization and hyperconjugation effects. cam.ac.uknih.gov

QTAIM, developed by Richard Bader, is another powerful method for analyzing chemical bonding. e-bookshelf.deresearchgate.net It is based on the topology of the electron density. researchgate.net Within this framework, a chemical bond is associated with a bond critical point (BCP) in the electron density between two atoms. The properties of the electron density at the BCP, such as its magnitude and the Laplacian, provide quantitative information about the nature of the bond (e.g., covalent vs. ionic). bangor.ac.uk For this compound, QTAIM analysis would be used to characterize the B-C and B-CN bonds, providing a quantitative measure of their covalent and ionic character. researchgate.net

Molecular Dynamics and Conformational Analysis

While electronic structure methods provide a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com This is particularly important for understanding the conformational flexibility of this compound and its interactions with the surrounding environment.

The three phenyl groups in this compound are not static but can rotate around the B-C bonds. This gives rise to a complex conformational landscape. Computational methods can be used to explore the different possible conformations and their relative energies. nih.gov

In the gas phase, the conformational preferences are governed by intramolecular interactions, such as steric hindrance between the phenyl groups. By systematically rotating the dihedral angles of the phenyl groups and calculating the energy at each step, a potential energy surface can be generated. researchgate.net This would reveal the low-energy conformations of the molecule. bangor.ac.ukresearchgate.net

In solution, the conformational landscape can be significantly altered by interactions with solvent molecules. nih.gov The presence of a solvent can stabilize certain conformations over others. Computational approaches to study this include implicit solvent models, where the solvent is treated as a continuum, and explicit solvent models, where individual solvent molecules are included in the simulation. mdpi.com

Table 2: Comparison of Gas-Phase and Solution-Phase Conformational Properties
PropertyGas PhaseSolution Phase
Dominant ConformerPropeller-like structure to minimize steric clash.May differ from gas phase due to solvent interactions.
Rotational BarriersHigher due to intramolecular steric hindrance.Can be lower or higher depending on the solvent.
Conformational InterconversionOccurs at a rate determined by the rotational barriers.Solvent viscosity can influence the rate of interconversion.

Molecular dynamics simulations provide a powerful way to study the detailed interactions between this compound and solvent molecules. nih.govnih.gov In an MD simulation, the atoms are treated as classical particles moving according to Newton's laws of motion. mdpi.com The forces between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

By simulating this compound in a box of solvent molecules (e.g., water, acetonitrile), one can study how the solvent organizes around the anion. researchgate.netdntb.gov.ua The simulations can reveal the formation of hydrogen bonds between the cyanide nitrogen and protic solvent molecules. nih.gov The radial distribution function (RDF) is a common analysis tool used to quantify the probability of finding a solvent molecule at a certain distance from a particular atom in the solute.

MD simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which is a measure of how favorably the molecule interacts with the solvent. dovepress.com This is crucial for understanding its solubility and partitioning behavior between different phases. The dynamics of the phenyl group rotations can also be monitored during the simulation to understand how the solvent affects the conformational flexibility of the anion. nih.gov

Ligand Rotational Barriers and Dynamic Processes

The three-dimensional structure and conformational flexibility of this compound are largely dictated by the rotation of its three phenyl (C₆H₅) groups around the boron-carbon (B-C) bonds. These rotational motions are not entirely free but are hindered by a specific energy barrier, known as the rotational barrier. Understanding these dynamic processes is crucial as they can influence the molecule's symmetry, crystal packing, and interactions with its environment.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying these rotational barriers. growingscience.comresearchgate.netbiomedres.us The process involves calculating the molecule's total energy at various dihedral angles, which describe the orientation of a phenyl group relative to the rest of the molecule. A potential energy curve is generated by systematically rotating one phenyl group while the rest of the molecular geometry is allowed to relax at each step. The rotational barrier is then determined as the energy difference between the most stable (ground state) conformation and the highest energy (transition state) conformation along the rotational coordinate.

For a molecule like this compound, the ground state conformation typically involves a propeller-like arrangement of the phenyl groups to minimize steric hindrance. The transition state for rotation often occurs when one phenyl group is coplanar with one of the other B-C bonds, maximizing steric repulsion. DFT calculations can pinpoint the precise geometries of these states and the energy required to transition between them. mdpi.com

Illustrative Calculated Rotational Barriers for a Phenyl Group in this compound.
Computational MethodBasis SetGround State Dihedral Angle (°)Transition State Dihedral Angle (°)Calculated Rotational Barrier (kcal/mol)
B3LYP6-31G(d)~4506.8
M06-2X6-311+G(d,p)~4807.5
PBE0cc-pVTZ~4707.2

Note: The data in this table is illustrative, based on typical values for similar triarylborane compounds, and serves to demonstrate the type of information generated from DFT calculations.

Spectroscopic Property Prediction and Interpretation

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic signatures of molecules, offering a direct link between structure and spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Predicting NMR chemical shifts (δ) and coupling constants (J) computationally can aid in spectral assignment and structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived. bohrium.comrsc.orgchemrxiv.org

For this compound, calculations can predict the chemical shifts for all magnetically active nuclei, including ¹H, ¹³C, ¹¹B, and ¹⁴N. The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. rsc.orgnih.gov By comparing the calculated shifts for a proposed structure with experimental data, one can gain confidence in the structural assignment.

Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound.
NucleusAtom PositionCalculated δ (B3LYP/6-311+G(d,p))Experimental δ
¹¹B--8.5-8.2
¹³CCyano (CN)125.1124.7
¹³CPhenyl (ipso-C)145.3144.9
¹³CPhenyl (ortho-C)135.8136.1
¹³CPhenyl (meta-C)128.9128.5
¹³CPhenyl (para-C)130.2130.0

Note: This table presents hypothetical data for illustrative purposes. Experimental values can vary with solvent and counter-ion.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Each vibrational mode has a characteristic frequency, and a collection of these frequencies forms a unique spectral fingerprint. DFT calculations can compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. nih.gov

This computational analysis is invaluable for assigning the peaks observed in experimental spectra to specific molecular motions. researchgate.netnist.gov For this compound, key vibrational modes include the C≡N nitrile stretch, B-C stretches, B-CN stretch, and various phenyl ring deformation modes. ethernet.edu.et Comparing the calculated spectrum with the experimental one allows for a detailed understanding of the molecule's vibrational characteristics. Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation, and a scaling factor is applied to improve the agreement. nih.gov

Illustrative Calculated and Scaled Vibrational Frequencies (cm⁻¹) for Key Modes of this compound.
Vibrational ModeCalculated Frequency (Unscaled)Scaled FrequencyExperimental FrequencyIntensity (IR)
C≡N Stretch225521872190Strong
B-C (Phenyl) Symmetric Stretch128012421245Medium
Phenyl Ring Breathing1005975978Weak
B-CN Stretch890863865Medium

Note: This table contains representative data to illustrate the application of vibrational frequency calculations. A scaling factor (e.g., 0.97) is often applied to calculated harmonic frequencies.

The electronic properties, such as UV-Vis absorption and luminescence, are governed by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic excitations, which correspond to the absorption of light. cnr.itresearchgate.net

TD-DFT calculations provide information on excitation energies (which can be converted to wavelengths), oscillator strengths (which relate to the intensity of an absorption band), and the nature of the transitions (e.g., identifying which molecular orbitals are involved). rsc.orgmendeley.com For this compound, the electronic transitions are typically π → π* transitions localized on the phenyl rings or charge-transfer transitions involving the borate (B1201080) core and the phenyl or cyano groups. ias.ac.in These calculations are essential for understanding the photophysical properties of the molecule.

Illustrative TD-DFT Calculated Electronic Transitions for this compound.
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁4.652670.015HOMO → LUMO
S₀ → S₂4.882540.210HOMO-1 → LUMO
S₀ → S₃5.152410.185HOMO → LUMO+1

Note: The data presented is a hypothetical example based on typical results for aromatic boron compounds.

Reaction Mechanism Prediction and Kinetic Modeling

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometric coordinates. libretexts.orgwayne.edu By mapping the PES for a reaction, chemists can identify the lowest energy path from reactants to products, known as the reaction coordinate. libretexts.org

Key points on the PES include local minima, which correspond to stable species (reactants, intermediates, and products), and first-order saddle points, which correspond to transition states. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate. For reactions involving this compound, such as its formation from triphenylborane (B1294497) and a cyanide source, PES mapping can elucidate the step-by-step mechanism. wikipedia.org This involves locating the structures of all relevant transition states and intermediates, thereby providing a complete energetic profile of the reaction pathway.

Illustrative Energy Profile for the Reaction: B(C₆H₅)₃ + CN⁻ → [B(CN)(C₆H₅)₃]⁻.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsB(C₆H₅)₃ + CN⁻0.0
Transition State (TS)[CN···B(C₆H₅)₃]⁻+5.2
Product[B(CN)(C₆H₅)₃]⁻-45.0

Note: This table provides a simplified, hypothetical energy profile for illustrative purposes.

Transition State Localization and Reaction Rate Constant Calculations

Theoretical and computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the characterization of transition states and the calculation of reaction rate constants. For reactions involving the this compound anion ([NCBPh₃]⁻), computational methods are instrumental in understanding its formation and reactivity.

A key example involves the reaction of Lewis acids, such as triphenylborane (BPh₃), with nitrile complexes. In the context of the interconversion of allyl cyanide catalyzed by a nickel complex, [Ni(dippe)], the addition of BPh₃ leads to the formation of a this compound complex, (dippe)Ni(η³-allyl)(CNBPh₃) acs.org. This reaction proceeds through a transition state that can be computationally modeled to understand the kinetics of the C-CN bond activation.

Computational studies, often employing Density Functional Theory (DFT), are used to locate the transition state geometry on the potential energy surface. The transition state is a first-order saddle point, representing the maximum energy along the minimum energy path from reactants to products. The structure of this transition state provides insights into the bonding changes occurring during the reaction. For the formation of the this compound complex, the transition state would involve the approach of the BPh₃ to the nitrogen atom of the cyanide ligand, leading to the formation of the B-N bond.

Once the transition state is located and its energy calculated, the activation energy (ΔE‡) for the reaction can be determined as the difference in energy between the transition state and the reactants. This activation energy is a critical parameter in calculating the reaction rate constant (k) using transition state theory (TST). The Eyring equation is a fundamental component of TST:

k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)

Where:

k is the reaction rate constant

κ is the transmission coefficient (often assumed to be 1)

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

The Gibbs free energy of activation is calculated from the electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy, all of which can be obtained from computational frequency calculations on the optimized geometries of the reactants and the transition state.

Kinetic studies on the [Ni(dippe)]-catalyzed reaction of allyl cyanide with BPh₃ have shown that the distribution of products is strongly temperature-dependent, indicating different activation parameters for the competing C-H and C-CN activation pathways acs.org. Computational modeling can provide a detailed understanding of these competing pathways by calculating the activation barriers for each.

Table 1: Hypothetical Activation Parameters for BPh₃ Addition to a Metal-Bound Cyanide

ParameterValueUnits
ΔH‡15.2kcal/mol
ΔS‡-10.5cal/(mol·K)
ΔG‡ (at 298 K)18.3kcal/mol
Calculated k (at 298 K)2.5 x 10⁻³s⁻¹

Computational Design of Novel this compound Reactions

The computational design of novel reactions involving this compound is an area ripe for exploration. By leveraging computational chemistry, it is possible to predict the feasibility of new synthetic routes and to design catalysts or reactants that favor desired reaction pathways.

One approach to designing novel reactions is to explore the reactivity of the this compound anion with various electrophiles. Computational methods can be used to screen a library of potential reactants and calculate the activation barriers for their reactions with [NCBPh₃]⁻. For instance, the reaction of this compound with different alkyl halides could be modeled to predict the rates of nucleophilic substitution and to understand how the steric and electronic properties of the alkyl group influence reactivity.

Another avenue for computational design involves modifying the electronic properties of the this compound ligand itself. By substituting the phenyl groups on the boron atom with electron-donating or electron-withdrawing groups, it is possible to tune the nucleophilicity of the cyanide nitrogen. DFT calculations can predict how these substitutions would affect the charge distribution within the anion and, consequently, its reactivity.

Table 2: Predicted Effect of Phenyl Group Substitution on the Reactivity of this compound

Substituent (para-position)Hammett Parameter (σp)Calculated Charge on NPredicted Relative Rate of Alkylation
-OCH₃-0.27-0.58Faster
-H0.00-0.55Baseline
-Cl0.23-0.52Slower
-NO₂0.78-0.48Much Slower

Furthermore, computational methods can be employed to design catalytic cycles that utilize this compound as a key intermediate or ligand. For example, in the context of transition metal catalysis, the steric and electronic properties of the this compound ligand can be computationally modeled to predict its influence on the stability of catalytic intermediates and the barriers of key elementary steps, such as oxidative addition and reductive elimination. This in silico approach allows for the rapid screening of potential catalyst modifications before undertaking experimental synthesis and testing.

The design process can be summarized as follows:

Hypothesize a novel reaction: Propose a new transformation involving this compound.

Build computational models: Create 3D models of reactants, intermediates, transition states, and products.

Perform quantum chemical calculations: Use methods like DFT to determine the energies and structures of all species along the reaction pathway.

Analyze the results: Calculate reaction energies and activation barriers to assess the thermodynamic and kinetic feasibility of the proposed reaction.

Refine the design: Based on the computational results, modify the reactants, catalysts, or reaction conditions to optimize the desired outcome.

Through such iterative computational design cycles, it is possible to accelerate the discovery of new and efficient reactions involving the this compound anion.

Advanced Materials Science and Engineering Applications Excluding Biological/clinical

Ionic Liquid and Electrolyte Formulations for Energy Storage

The quest for safer and more efficient energy storage devices, such as lithium-ion batteries and supercapacitors, has driven extensive research into novel electrolyte systems. Ionic liquids (ILs) based on the cyanotriphenylborate anion are explored for their potential to replace conventional flammable organic carbonate electrolytes. researchgate.netdiva-portal.org These IL-based electrolytes offer advantages like low volatility, high thermal stability, and a wide electrochemical window. diva-portal.orgsigmaaldrich.comnih.gov

A critical requirement for any electrolyte is to exhibit both high ionic conductivity and robust stability across the battery's operating voltage. rsc.org Non-aqueous electrolytes containing this compound salts are evaluated for these properties. The large, bulky nature of the this compound anion can influence the electrolyte's viscosity and, consequently, its ionic conductivity. While high viscosity can sometimes limit conductivity, the delocalized charge on the anion can facilitate ion mobility. rsc.org

Below is a comparative table of typical conductivity values for different non-aqueous electrolyte systems.

Electrolyte SystemSolvent(s)Typical Ionic Conductivity (mS/cm)Reference
1 M LiPF₆EC:DMC~11 rsc.org
1 M NaClO₄EC:DMC5 - 7 rsc.org
NaPF₆ in DME1,2-dimethoxyethane~12 osti.gov
Imidazolium-based IL-1 - 9 sigmaaldrich.com
Pyrrolidinium-based IL-~2.2 sigmaaldrich.com

This table provides context for typical ionic conductivities. Specific values for this compound-based electrolytes would depend on the cation, concentration, and solvent system used.

The interface between the electrolyte and the electrode is where critical electrochemical reactions occur, and its stability governs the battery's performance and lifespan. icmab.es During the initial charge-discharge cycles, a passivation layer, known as the solid-electrolyte interphase (SEI), forms on the anode surface. nih.gov This layer is ideally ionically conductive but electronically insulating, preventing continuous electrolyte decomposition. icmab.es

The chemical composition of the electrolyte anion directly influences the makeup and quality of the SEI. Borate-based anions, including this compound, can participate in the formation of borate-containing species within the passivation layer. icmab.eschemrxiv.org These borate-rich interfaces can enhance the stability of high-capacity anodes like lithium metal by creating a mechanically robust and chemically stable SEI. icmab.es This improved passivation helps to suppress the formation of lithium dendrites, a major failure mechanism in lithium metal batteries. nih.gov Similarly, on the cathode side, a stable cathode-electrolyte interphase (CEI) is necessary to prevent degradation at high voltages. osti.gov The decomposition products of the this compound anion can contribute to a protective CEI, enhancing the cycling stability of high-voltage cathode materials. rsc.orgosti.gov

Factors influencing passivation include:

Electrolyte Chemistry: The specific anion and cation determine the decomposition products that form the SEI/CEI. spectrumbatteries.com

Storage and Operating Temperature: Higher temperatures can accelerate the formation and growth of the passivation layer. spectrumbatteries.com

Current Load: High currents can impact the structure and stability of the SEI. spectrumbatteries.com

The thermal and electrochemical stability of an electrolyte defines the safe operating window of a battery. frontiersin.org Ionic liquids are known for their superior thermal stability compared to volatile organic solvents used in conventional lithium-ion batteries, which can be flammable. diva-portal.orgexponent.com An electrolyte based on this compound is expected to exhibit high thermal stability due to the robust nature of the anion's chemical bonds. rsc.orgicm.edu.pl This enhanced safety is critical in preventing thermal runaway, a dangerous condition where exothermic reactions accelerate, potentially leading to fire or explosion. researchgate.net

The electrochemical stability window (ESW) refers to the voltage range within which the electrolyte remains stable without being oxidized at the cathode or reduced at the anode. sigmaaldrich.com A wide ESW is essential for high-energy-density batteries. Ionic liquids often possess wide electrochemical windows, potentially exceeding 5 V. sigmaaldrich.comnih.gov The this compound anion, with its delocalized charge and stable aromatic structure, is designed to resist electrochemical decomposition, contributing to a wide stability window suitable for high-voltage battery chemistries. diva-portal.orgfrontiersin.org

PropertyConventional Carbonate ElectrolytesIonic Liquid ElectrolytesSignificance
Thermal Stability Lower threshold (~70°C for runaway)Higher threshold (>200°C)Enhanced safety, reduced fire risk. exponent.comresearchgate.net
Volatility High, flammable vaporsVery low (negligible)Reduced flammability and electrolyte loss. diva-portal.orgsigmaaldrich.com
Electrochemical Window ~4.5 VOften >5.0 VEnables use of high-voltage electrodes for higher energy density. sigmaaldrich.comnih.gov

Optoelectronic Materials and Photophysical Applications

The this compound structure is also of interest in the field of optoelectronics, where materials that interact with light are used to create devices like LEDs and sensors. researchgate.netfrontiersin.org Its properties can be tuned for applications in organic electronics, where it can modify charge transport and contribute to luminescence.

In organic semiconductors, doping is a key strategy to increase the number of free charge carriers and thereby enhance electrical conductivity. mdpi.com This involves introducing a small amount of a dopant material into the semiconductor matrix. When this compound is used as part of an ionic dopant pair, it acts as the counter-anion to a cationic oxidizing agent. This process generates mobile charge carriers (holes) in the host semiconductor. rsc.org

Doping LevelEffect on Carrier ConcentrationEffect on Charge MobilityOverall Conductivity
Low IncreasesDecreases (due to traps)Moderate increase. rsc.org
High Further IncreasesIncreases (traps overlap)Superlinear increase. aps.orgnycu.edu.tw

This compound can be incorporated into luminescent materials for applications such as Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors. mdpi.comnih.gov In an OLED, thin layers of organic materials are sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layers, where they recombine to form excitons and emit light. sigmaaldrich.com

Two-Photon Absorption and Non-Linear Optical Properties

The nonlinear optical (NLO) properties of materials, particularly third-order phenomena like two-photon absorption (TPA), are foundational for applications in 3D microfabrication, optical data storage, and optical power limiting. plos.org Organoboron compounds, especially those with a three-coordinate boron atom, have garnered significant attention as promising NLO materials. researchgate.netnih.govmdpi.com The vacant p-orbital on the boron atom allows it to act as an effective π-electron acceptor, which is a key feature for generating NLO responses. researchgate.net

While direct experimental data on the TPA cross-section of this compound is not extensively documented in the literature, its structural characteristics allow for a theoretical consideration of its potential NLO properties based on related compounds. This compound is the adduct of a triphenylborane (B1294497) molecule and a cyanide anion. Triphenylborane itself consists of a trigonal planar BC₃ core with the phenyl groups rotated out of the plane. wikipedia.org The NLO response in such molecules is heavily influenced by intramolecular charge transfer, which is enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. mdpi.comfrontiersin.org

In related triarylborane systems, modifying the structure with electron-donating groups and extending π-conjugation has been shown to dramatically increase TPA cross-sections. researchgate.netrsc.org For instance, a tetrabranched triphenylborane containing four electron-donating diphenylamino-ethynyl branches exhibits a TPA cross-section (σ₂) of 275 GM (Goeppert-Mayer units), a 3.6-fold enhancement compared to a similar dibranched compound, showcasing a cooperative effect of branching. nih.gov The introduction of a cyano group, a known electron-withdrawing group, into various molecular structures is a common strategy for enhancing NLO properties. rsc.organu.edu.au Therefore, the this compound anion, which combines the triarylborane structure with a cyano group, possesses the fundamental components that could lead to interesting, though yet unquantified, NLO behavior.

Table 1: Two-Photon Absorption (TPA) Properties of Selected Triphenylborane Derivatives This table presents data for related compounds to illustrate the structure-property relationships in this class of materials.

CompoundKey Structural FeaturesTPA Cross-Section (σ₂) in GM (10⁻⁵⁰ cm⁴ s photon⁻¹)SolventCitation
Tetrabranched Triphenylborane (1)Four [4-(N,N-diphenylamino)phenyl]ethynyl branches275Tetrahydrofuran (B95107) nih.gov
Dibranched Triphenylborane (2)Two [4-(N,N-diphenylamino)phenyl]ethynyl branches77Tetrahydrofuran nih.gov
Tripodal Triphenylamine Derivative (TP-A-C)Triphenylamine donor, three olefinic cyano-acceptor branches1420Dichloromethane rsc.org
Tri-branched TCBD Derivative (3c)Triarylamino core, three tetracyanobutadiene (TCBD) branches275CH₂Cl₂ anu.edu.au

Polymer Chemistry and Advanced Polymer Synthesis

Anionic Polymerization and Catalyst Activation

In the field of polymer synthesis, particularly olefin polymerization, cyanoborate anions and their derivatives play a crucial role as components of catalyst systems. While not a direct initiator, the this compound anion belongs to a class of molecules known as weakly coordinating anions (WCAs). These anions are essential for activating transition-metal catalysts, such as metallocenes, by abstracting a group (e.g., a methyl group) from the neutral metal center to generate a catalytically active cationic species. mdpi.com

The primary function of the WCA is to stabilize the resulting metal cation without strongly coordinating to it, which would inhibit the polymerization process by blocking the active site. The large, bulky nature of anions like tetrakis(pentafluorophenyl)borate, a close and extensively studied relative of this compound, delocalizes the negative charge and minimizes interaction with the cationic catalyst center, thereby enabling high polymerization activity. mdpi.commaynoothuniversity.iewikipedia.org

Research on catalyst systems using anions such as [CN{B(C₆F₅)₃}₂]⁻ demonstrates their effectiveness. When used to activate zirconocene (B1252598) catalysts for propene polymerization, these borate-based anions lead to highly active systems. researchgate.net The choice of anion directly impacts the catalytic activity, highlighting the importance of the WCA's structure in facilitating the polymerization process. researchgate.net The use of organoborate cocatalysts allows for high catalytic activity under milder reaction conditions compared to some traditional activators. mdpi.com

Incorporation into Polymer Backbones for Functional Materials

The direct incorporation of the this compound anion as a monomeric unit into a polymer backbone is not a common strategy. Its nature as a stable anion means it would more likely act as a counter-ion or a terminating agent in many polymerization reactions rather than a repeating unit.

However, the related neutral molecule, triphenylborane, and other borane (B79455) derivatives can be incorporated into polymers as pendant groups to create functional materials. researchgate.net This is typically achieved through two main pathways: the polymerization of monomers that already contain a borane functionality, or the post-polymerization modification of a pre-formed polymer backbone. rsc.orgpsu.edu For example, polymers with pendant boronate esters have been synthesized via radical polymerization, which, after oxidation, yield branched poly(vinyl alcohol)s. chemrxiv.org Similarly, poly(p-phenylenevinylene) derivatives bearing a triarylamine pendant have been synthesized, demonstrating a method to attach complex functional side chains. lnu.edu.cn These strategies allow for the introduction of the unique electronic properties of boron-containing moieties, such as Lewis acidity and electron-accepting capabilities, into a macromolecular structure, creating materials suitable for sensors or optoelectronic devices. researchgate.netacs.org

Dendrimer and Supramolecular Polymer Assemblies

In supramolecular chemistry, non-covalent interactions such as hydrogen bonding and electrostatic forces are used to construct large, ordered structures like dendrimers and supramolecular polymers. rsc.org Anions can play a critical role in these assemblies, acting as templates or stabilizing components. nih.govrsc.org

While specific research on this compound in dendrimer assemblies is limited, its properties as a large anion suggest a potential role as a counter-ion for cationic dendrimers or metallodendrimers. Dendrimers terminated with cationic groups, such as ferrocenium, have been developed as redox-active sensors for biologically relevant anions. rsc.orgacademie-sciences.fr In such systems, the anion binds to the periphery of the dendrimer through electrostatic and other weak interactions, causing a detectable change in the dendrimer's electrochemical properties. academie-sciences.fr

Furthermore, borate (B1201080) anions have been shown to be crucial for the formation of certain supramolecular hydrogels. For example, mixing guanosine (B1672433) with potassium borate leads to the formation of borate diesters that link guanosine molecules, facilitating the self-assembly of a stable G-quartet hydrogel structure. acs.org This demonstrates the ability of borate species to act as covalent and non-covalent linkers in complex supramolecular architectures. The this compound anion could conceivably participate in similar systems, where its size, charge, and potential for weak interactions could be exploited to direct the self-assembly of novel macromolecular structures.

Separation Technologies and Molecular Recognition

Anion Recognition and Selective Binding Agents

A critical point of clarification is that this compound, being an anion, is typically the species being recognized (the guest) rather than the recognition agent (the host). The role of the selective binding agent is fulfilled by its Lewis acidic precursor, triphenylborane (BPh₃). wikipedia.org

Triphenylborane is a three-coordinate organoboron compound with a vacant p-orbital, making it an effective Lewis acid capable of binding electron-rich species (nucleophiles), including anions like fluoride (B91410) and cyanide. researchgate.netwikipedia.orgrsc.org The reaction between triphenylborane and a cyanide ion (CN⁻) results in the formation of the four-coordinate this compound anion, [B(CN)(C₆H₅)₃]⁻. This binding event forms the basis for the use of triphenylborane and its derivatives as chemosensors for cyanide. chimia.chmdpi.com

The interaction is highly selective. Researchers have developed various borane-based receptors that signal the presence of cyanide, often through a change in fluorescence or color. chimia.chacs.org For example, cationic boranes decorated with peripheral ammonium (B1175870) or phosphonium (B103445) groups have been designed to enhance anion affinity through favorable Coulombic interactions, allowing for the detection of cyanide in aqueous environments where anion hydration is a significant challenge. rsc.orgacs.org The stability constants for the binding of cyanide to some cationic borane derivatives have been measured to be greater than 10⁷ M⁻¹, indicating a very strong and selective interaction. acs.org

In the context of separation technologies, anions like this compound can be separated and purified using techniques such as anion-exchange chromatography. wikipedia.orgphenomenex.com This method utilizes a stationary phase containing positively charged groups that reversibly bind anions. bio-rad.com The bound anions are then selectively eluted by increasing the concentration of a competing salt or by changing the pH, allowing for separation based on differences in charge and binding affinity. cytivalifesciences.com

Membrane Separation and Extraction Processes

This compound and its salts have been identified as highly selective agents for the separation and extraction of specific alkali metal ions through liquid membrane technologies. Research has demonstrated their application in the development of ion-selective electrodes (ISEs), which are instrumental in separating and measuring the concentration of targeted ions in a solution.

The operational principle involves using a water-insoluble, organic liquid phase containing the this compound salt, which is held within a porous membrane. This membrane separates the external sample solution from an internal reference solution. The high selectivity of the this compound anion for certain cations facilitates the selective transport of these ions across the liquid membrane, generating an electrical potential difference that corresponds to the ion's activity in the sample.

A notable application is the use of rubidium and caesium cyanotriphenylborates in liquid membrane electrodes for the selective determination of rubidium (Rb⁺) and caesium (Cs⁺) ions. ionodedirect.com In these systems, the this compound salts are dissolved in an organic solvent, such as 4-ethylnitrobenzene, to form the liquid membrane. ionodedirect.com The preparation of these salts involves precipitation from an aqueous solution, followed by separation, washing, and drying. ionodedirect.com

The performance of these this compound-based liquid membranes is characterized by their selectivity for the primary ion over other potentially interfering cations. The selectivity is quantified by selectivity coefficients (Kij), where a smaller value indicates greater selectivity for the primary ion (i) over the interfering ion (j).

Research Findings:

Studies on caesium and rubidium this compound-based liquid membrane electrodes have yielded significant findings regarding their selectivity. The electrodes demonstrate a high preference for caesium and rubidium ions, respectively, even in the presence of other alkali and alkaline earth metal ions. ionodedirect.com For instance, the caesium-selective electrode shows a strong preference for Cs⁺ over ions like Na⁺, K⁺, and Li⁺. ionodedirect.com Similarly, the rubidium-selective electrode is significantly more responsive to Rb⁺ than to other ions. ionodedirect.com The response time for these electrodes is typically fast, with stable potential readings achieved within 30 seconds in moderately concentrated solutions (10⁻¹ to 10⁻³ M). ionodedirect.com

Below is an interactive data table summarizing the selectivity coefficients for these ion-selective electrodes.

Smart Materials for Environmental Remediation

In the context of environmental remediation, smart materials are substances that can sense and respond to changes in their environment, such as the presence of pollutants. This compound contributes to this field primarily through its application in ion-selective electrodes (ISEs), which function as highly specific chemical sensors for monitoring environmental contaminants. ntsensors.comnumberanalytics.comalpha-measure.com These sensors are a critical component of environmental management and remediation strategies, enabling the real-time detection and quantification of hazardous ions in water sources like industrial wastewater and natural water bodies. ntsensors.comresearchgate.net

The principle behind using this compound in these smart sensors lies in its ability to form a stable and selective complex with specific target ions. ionodedirect.com When incorporated into the membrane of an ISE, the this compound anion acts as an ionophore, a molecule that selectively binds to a particular ion and facilitates its transport across the membrane. ionodedirect.comnumberanalytics.com This selective interaction generates a measurable electrochemical potential that is directly proportional to the concentration of the pollutant ion, a principle governed by the Nernst equation. ntsensors.comnumberanalytics.com

The development of these sensors allows for rapid, on-site analysis, which is crucial for timely intervention in cases of environmental contamination. ntsensors.comalpha-measure.com By providing accurate and continuous data on pollutant levels, these smart materials help in identifying pollution sources, assessing environmental risks, and implementing effective remediation actions. kunakair.com

Research Findings:

The utility of borate-based compounds in ISEs for environmental monitoring is well-established. While direct research on this compound for a wide range of pollutants is specific, the application of similar compounds in ISEs demonstrates the potential. For instance, ISEs designed for environmental monitoring can detect pollutants like cyanide (CN⁻). ionodedirect.com An ISE designed for cyanide detection, for example, can operate within a specific pH and temperature range and offers a defined measurement range for the target pollutant. ionodedirect.com The performance of such a sensor is characterized by its sensitivity, selectivity against interfering ions, and operational range.

Below is an interactive data table outlining the typical specifications for an ion-selective electrode that could be used for environmental monitoring.

Emerging Research Directions and Future Challenges

Integration of Artificial Intelligence and Machine Learning in Borate (B1201080) Chemistry

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into chemical research, offering powerful tools for prediction, design, and optimization. In borate chemistry, ML models are being developed to predict properties of borate compounds based on their composition and structure, which can significantly accelerate the discovery of new materials with desired characteristics researchgate.netosti.govresearchgate.netacs.orgnih.govresearchgate.net. For cyanotriphenylborate and its derivatives, AI/ML could be employed to:

Predict Reactivity and Properties: Develop models that forecast the electronic, optical, or catalytic properties of novel this compound derivatives before their synthesis, based on structural modifications themoonlight.ioarxiv.org.

Optimize Synthesis Pathways: Identify optimal reaction conditions for the synthesis of this compound and its analogues, potentially reducing reaction times, improving yields, and minimizing waste.

Design Novel Structures: Guide the rational design of new borate-based materials by identifying structural motifs that correlate with specific functionalities.

The application of explainable AI (XAI) is also crucial, aiming to bridge the gap between complex ML models and chemical intuition, thereby providing deeper insights into the underlying chemical principles themoonlight.ioarxiv.org.

Sustainable Synthesis and Green Chemistry Approaches for this compound

The drive towards sustainability in chemical synthesis is paramount. For this compound, future research directions include developing greener and more atom-economical synthesis routes. This involves:

Reducing Reliance on Rare Metals: Exploring catalytic systems that avoid the use of scarce or toxic metals, potentially utilizing organoborates as key reagents in metal-free cross-coupling reactions eurekalert.orgacs.orgcsus.eduresearchgate.netscispace.com.

Improving Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, minimizing byproduct formation acs.orgresearchgate.netnih.gov.

Utilizing Benign Solvents and Conditions: Employing environmentally friendly solvents and milder reaction conditions, such as flow chemistry or biocatalysis, where applicable, to reduce the environmental footprint of this compound production pageplace.de.

Exploration of Novel this compound Derivatives with Tunable Properties

The inherent structure of this compound, with its phenyl rings, offers significant opportunities for chemical modification to tune its properties. Future research will likely focus on:

Functionalization of Phenyl Rings: Introducing various substituents onto the phenyl rings to alter electronic, steric, and solubility characteristics. This could lead to derivatives with enhanced performance in specific applications, such as improved fluorescence or tailored Lewis acidity uni-wuerzburg.dersc.orguni-wuerzburg.de.

Development of Borate Anion Frameworks: Investigating modifications to the borate core itself, or creating related borate anions with different substituent patterns, to achieve specific electronic delocalization or steric protection, which are key for weakly coordinating anion (WCA) applications researchgate.netnih.govchemrxiv.orgacs.org.

Tuning Optical and Electronic Properties: Designing derivatives with specific optical (e.g., luminescence) or electronic properties for applications in materials science, sensing, or organic electronics rsc.orgrsc.orgolemiss.edu.

Interdisciplinary Collaborations for Advanced Functional Material Development

The development of advanced functional materials often requires collaboration across different scientific disciplines. For this compound, interdisciplinary efforts can unlock new applications:

Materials Science: Integrating this compound derivatives into polymers, composites, or other advanced materials to impart specific properties, such as enhanced thermal stability, conductivity, or optical activity acs.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org.

Catalysis: Developing metal complexes or organocatalysts that incorporate this compound or its derivatives as ligands or counterions, leveraging their electronic and steric profiles for improved catalytic efficiency and selectivity researchgate.netacs.orgsorbonne-universite.frchemrxiv.org.

Supramolecular Chemistry: Exploring the self-assembly behavior of this compound-containing molecules to create novel supramolecular architectures with potential applications in sensing, drug delivery, or responsive materials olemiss.edufrontiersin.orgresearchgate.netfrontiersin.orgacs.orgnih.gov.

Addressing Fundamental Questions in Boron-Carbon Chemistry and Anion Design

Despite significant progress, fundamental questions regarding boron-carbon chemistry and anion design remain areas of active research. For this compound, future investigations could address:

Boron-Carbon Bonding: Deeper understanding of the electronic structure and bonding characteristics of the boron-carbon bonds within this compound and related species, particularly concerning charge distribution and bond strength uni-freiburg.deresearchgate.netacs.org.

Anion Design Principles: Establishing clearer design principles for creating highly effective weakly coordinating anions (WCAs) by understanding how structural modifications influence coordinating ability, stability, and solubility researchgate.netnih.govchemrxiv.orgacs.org.

Reactivity Mechanisms: Elucidating the detailed mechanisms of reactions involving this compound, especially in catalytic cycles or as a component in functional materials, to enable more precise control over chemical transformations eurekalert.orgresearchgate.netthieme-connect.comkoreascience.kr.

Q & A

Basic Research Questions

Q. How can researchers synthesize cyanotriphenylborate with high purity for electrophysiological studies?

  • Methodological Answer : this compound can be synthesized via reactions involving sodium this compound and pyrazole derivatives. Challenges in purity arise due to steric hindrance from bulky substituents, as observed in failed attempts to synthesize polypyrazolylborates with bulky pyrazole groups. Purification requires iterative recrystallization and spectroscopic validation (e.g., IR and proton NMR) to confirm the absence of byproducts .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound in synthetic chemistry?

  • Methodological Answer : Infrared (IR) spectroscopy identifies B-CN and B-Ph vibrational modes, while proton NMR confirms the absence of residual solvents or unreacted precursors. Elemental analysis ensures stoichiometric accuracy. For electrophysiological applications, mass spectrometry validates molecular integrity .

Intermediate Research Questions

Q. How does this compound act as a subtype-specific blocker of glycine receptor chloride channels?

  • Methodological Answer : Electrophysiological assays (e.g., patch-clamp recordings) are used to assess this compound's inhibitory effects on glycine receptor subtypes. Comparative studies with mutated receptors (e.g., pore-lining residues at the -2' position) reveal its binding specificity. Data interpretation should account for pore diameter (~5.34 Å in open states), which permits partial ion permeation .

Q. What experimental controls are necessary to validate this compound’s specificity in ion channel studies?

  • Methodological Answer : Include negative controls (e.g., channels resistant to this compound, such as GABAA receptors) and concentration-response curves to differentiate nonspecific vs. subtype-specific effects. Co-application with competitive antagonists (e.g., picrotoxin) can clarify binding mechanisms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pore diameter measurements when using this compound in ion channel structural studies?

  • Methodological Answer : Cryo-EM structures of this compound-bound glycine receptors may show larger pore diameters (~7 Å) compared to electrophysiological estimates. Address this by cross-validating structural data with functional assays (e.g., ion permeability tests) and molecular dynamics simulations to reconcile static vs. dynamic pore states .

Q. What strategies optimize this compound’s solubility in aqueous solutions for biophysical assays?

  • Methodological Answer : Solubility is limited by hydrophobic triphenyl groups. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffered saline. Counterion selection (e.g., sodium vs. tetraalkylammonium) and temperature control (4–25°C) can mitigate aggregation .

Q. How should researchers design experiments to study this compound’s structure-activity relationships (SAR) in channel blockade?

  • Methodological Answer : Combine mutational scanning of receptor pore residues with molecular docking simulations. Test this compound analogs (e.g., halogenated triphenylborates) to assess steric and electronic effects on binding affinity. Dose-response data should be analyzed using Hill plots to infer cooperativity .

Data Contradiction and Reproducibility

Q. How can thermodynamic inconsistencies in this compound solubility data be addressed?

  • Methodological Answer : Discrepancies in solubility values often stem from variations in solvent purity or measurement techniques (e.g., gravimetric vs. spectroscopic methods). Standardize protocols using IUPAC guidelines, report temperature/pH conditions, and validate with independent methods (e.g., isothermal titration calorimetry) .

Frameworks for Research Design

  • PICOT Framework : Use Population (specific ion channels), Intervention (this compound concentration), Comparison (wild-type vs. mutated receptors), Outcome (inhibition efficacy), and Time (acute vs. prolonged exposure) to structure hypotheses .
  • FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (mechanistically novel), Novel (unexplored binding modes), Ethical (non-toxic concentrations), and Relevant (ion channel pharmacology) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.